
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid
概要
説明
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a triazole and a nicotinic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions, makes this compound particularly versatile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts and solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality. The purification steps may include crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in the presence of copper(I) catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid involves its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which allows it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 5-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Uniqueness
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both the triazole and nicotinic acid moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its stability and ability to participate in diverse chemical reactions further enhance its utility compared to similar compounds .
特性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)8(12-6)13-10-4-5-11-13/h2-5H,1H3,(H,14,15) |
InChIキー |
VNGUNPFSPAFWJG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C(=O)O)N2N=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

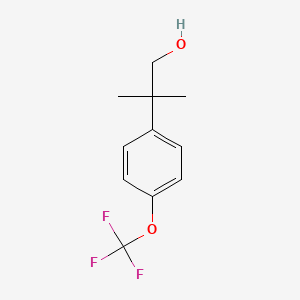
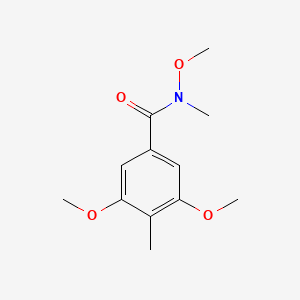
![Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8503376.png)
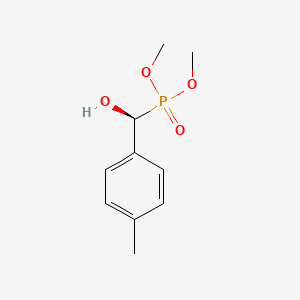
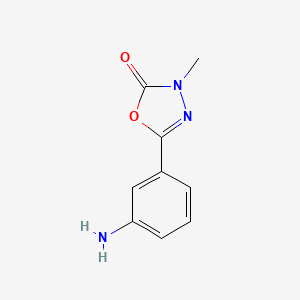

![3-[3-Cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B8503404.png)
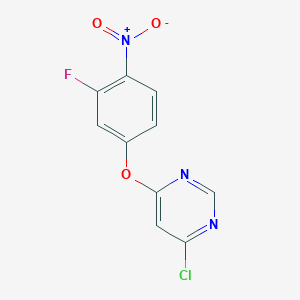
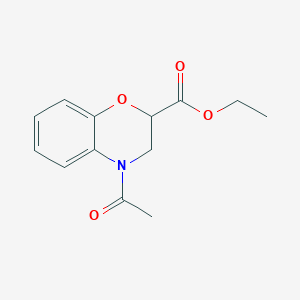
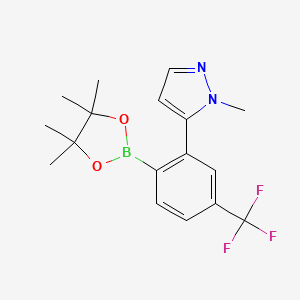
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-](/img/structure/B8503427.png)
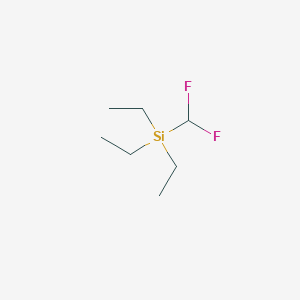

![6-[(1-Methylethyl)oxy]-5-(trifluoromethyl)-3-pyridinecarboxylic acid](/img/structure/B8503452.png)
